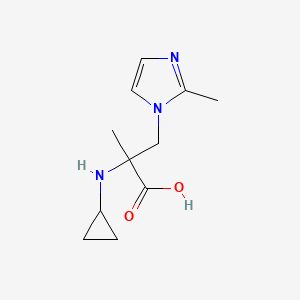

2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is an organic compound that features both cyclopropylamino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:

Formation of the imidazole ring:

Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an alkyl halide or an ester, under basic conditions.

Coupling of the imidazole and cyclopropylamino groups: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.

Reduction: The cyclopropylamino group can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Nitroimidazole derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features to 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid exhibit promising anticancer properties. For example, derivatives targeting cyclin-dependent kinases (CDKs) have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of CDK2, which plays a crucial role in cell cycle regulation. The incorporation of specific substituents on the imidazole ring can enhance the activity against cancer cells, as seen in related studies that explored pyrazole and pyrimidine derivatives .

Neurological Applications

The compound's potential as a neuroprotective agent is under investigation, particularly in relation to its ability to modulate neurotransmitter systems. Similar compounds have been shown to exhibit effects on serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety. The imidazole ring's influence on receptor binding affinities may be leveraged to develop new treatments for neurological disorders .

Case Study 1: CDK Inhibition

In a study focusing on pyrazolo-pyrimidine derivatives, compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on CDK2/cyclin E complexes. Among these derivatives, certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells, showcasing the importance of structural optimization in drug design .

Case Study 2: Neuroprotective Mechanisms

Another investigation assessed the neuroprotective effects of imidazole-containing compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting that this compound may similarly confer protective benefits through modulation of cellular signaling pathways .

Properties and Structure

The compound features several notable properties:

- LogP : -1.56 (indicating good solubility)

- Polar Surface Area : 67 Ų (suggesting favorable permeability)

- Hydrogen Bond Donors/Acceptors : 2/4 (important for interaction with biological targets)

These properties are indicative of its potential bioavailability and interaction profiles within biological systems.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

2-Methylimidazole: Structurally related to the imidazole ring in the compound.

Cyclopropylamine: Contains the cyclopropylamino group.

Benzimidazole: Another heterocyclic compound with similar biological activities.

Uniqueness

2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropylamino and imidazole functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Cyclopropylamino)-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS Number: 1251106-45-2) is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article synthesizes current knowledge regarding its biological activity, focusing on its mechanisms, target interactions, and implications for therapeutic applications.

The molecular formula of this compound is C11H18N4O, with a molecular weight of 222.29 g/mol. Its structure includes a cyclopropyl group and an imidazole moiety, which may contribute to its biological activity by influencing receptor interactions and metabolic pathways .

Research indicates that compounds similar to this compound may interact with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in signaling pathways related to inflammation and cancer progression. The imidazole ring is known to participate in hydrogen bonding and can stabilize interactions with target proteins, enhancing binding affinity and specificity.

1. Anti-inflammatory Effects

Studies have shown that compounds containing imidazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cell migration. For instance, the activation of the P2Y12 receptor has been implicated in inflammatory processes, suggesting that analogs of this compound could serve as potential anti-inflammatory agents .

2. Antitumor Activity

Preliminary investigations into the antitumor effects of similar compounds have revealed promising results. In vitro studies indicated that these compounds could inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest . The structural features of this compound may enhance its efficacy as an antitumor agent.

3. Neuroprotective Properties

Emerging evidence suggests that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role .

Case Studies

Several case studies have highlighted the potential applications of imidazole-containing compounds in clinical settings:

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to resolve substituent positions, particularly the cyclopropyl and imidazole moieties. For example, 1H-NMR can identify methyl groups (e.g., δ 1.2–1.5 ppm for cyclopropyl protons) and imidazole aromatic protons (δ 7.2–7.6 ppm) .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretching (~1700 cm−1) and imidazole ring vibrations (~1480 cm−1) .

- X-ray Crystallography : Employ SHELXL for refinement, especially to resolve disorder in flexible groups like cyclopropyl or imidazole. Use restraints for thermal parameters in disordered regions .

Q. What are common synthetic routes for this compound, and what are their critical reaction conditions?

- Methodological Answer :

- Route 1 : Condensation of substituted imidazole precursors with cyclopropylamine derivatives in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .

- Route 2 : Regioselective alkylation using bromopropanoic acid derivatives and methimazole, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) to favor S-2 substitution over N-3 .

- Key Considerations : Monitor reaction progress via TLC, and purify via column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers address low yields caused by unintended substitution during synthesis?

- Methodological Answer :

- Optimize Reaction Conditions : Increase the stoichiometric ratio of the bromopropanoic acid derivative (1.5 equiv) to suppress N-3 substitution .

- Catalyst Screening : Test alternative bases (e.g., NaHCO3 vs. DABCO) to improve regioselectivity .

- Protecting Groups : Temporarily protect the imidazole nitrogen using Boc or Fmoc groups to direct reactivity to the sulfur atom .

Q. What strategies resolve tautomeric ambiguity in the imidazole ring during structural analysis?

- Methodological Answer :

- Variable-Temperature NMR : Perform 1H-NMR at −40°C to slow tautomer interconversion and resolve splitting patterns .

- Computational Modeling : Use DFT calculations to predict stable tautomers and compare with experimental IR/Raman spectra .

- X-ray Crystallography : Refine occupancy ratios for tautomeric forms in SHELXL, applying restraints to bond lengths and angles .

Q. How should conflicting crystallographic data be analyzed when the cyclopropyl group exhibits disorder?

- Methodological Answer :

- Multi-Component Refinement : In SHELXL, split the cyclopropyl group into two or more positions and refine occupancy factors .

- Validation Tools : Cross-check with Hirshfeld surface analysis to ensure hydrogen-bonding networks are consistent with the proposed disorder model .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or histidine decarboxylase, using UV-Vis spectroscopy to monitor substrate conversion .

- Cell-Based Models : Assess anti-inflammatory activity in RAW 264.7 macrophages via ELISA (e.g., TNF-α/IL-6 quantification) .

- Structural Analogs : Compare with known imidazole derivatives (e.g., cinnamic acid hybrids) to infer structure-activity relationships .

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(cyclopropylamino)-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |

InChI |

InChI=1S/C11H17N3O2/c1-8-12-5-6-14(8)7-11(2,10(15)16)13-9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

OARKHSTZMBCWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C)(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.